 
                            1,1-Cyclohexanediacetic acid monoamide is a key intermediate in the synthesis of Gabapentin, a pharmaceutical drug used to treat epilepsy and neuropathic pain []. It is classified as a spiro compound due to its unique molecular structure, featuring two ring systems linked through a single atom []. While Gabapentin itself possesses therapeutic properties, the research focus on 1,1-Cyclohexanediacetic acid monoamide primarily revolves around its role as a chemical precursor in organic synthesis.
1,1-Cyclohexanediacetic acid monoamide is an organic compound with significant relevance in synthetic chemistry and pharmaceuticals. It is characterized by its molecular formula and a molecular weight of approximately 199.25 g/mol. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably Gabapentin, which is used for treating neuropathic pain and epilepsy.
1,1-Cyclohexanediacetic acid monoamide is classified under carboxylic acid derivatives, specifically amides. It is derived from 1,1-cyclohexanediacetic acid through an amidation reaction. The compound's synthesis and applications are documented in several patents and scientific literature, highlighting its utility in medicinal chemistry and organic synthesis .
The synthesis of 1,1-cyclohexanediacetic acid monoamide can be accomplished through various methods:
These processes are designed to maximize yield and purity, often achieving purities greater than 99% .
The molecular structure of 1,1-cyclohexanediacetic acid monoamide consists of a cyclohexane ring with two carboxylic acid groups and an amide functional group. The compound can be represented structurally as follows:
The structural representation indicates that the compound has a symmetrical arrangement due to the cyclohexane backbone and functional groups positioned at specific sites on the ring .
The primary chemical reactions involving 1,1-cyclohexanediacetic acid monoamide include:
The efficiency of these reactions can vary based on conditions such as temperature, pressure, and the presence of catalysts.
The mechanism of action for 1,1-cyclohexanediacetic acid monoamide primarily relates to its role as a precursor in synthesizing pharmacologically active compounds like Gabapentin. The transformation processes involve:
These processes are essential for modifying the compound's structure to enhance its therapeutic efficacy .
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
The primary applications of 1,1-cyclohexanediacetic acid monoamide include:
1,1-Cyclohexanediacetic acid monoamide (CAS 99189-60-3) is a white crystalline powder with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol [4] [7]. Its systematic IUPAC name is 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid, though it is also known as gabapentin amide, 3,3-pentamethyleneglutaramic acid, or 1-[(aminocarbonyl)methyl]cyclohexaneacetic acid [2] [4]. The structure features a cyclohexane ring with two acetic acid chains at the 1-position; one chain terminates in a carboxylic acid group (–COOH), while the other ends in a primary amide (–CONH₂) [7]. Key identifiers include:
| Property | Value | 
|---|---|
| Melting Point | 141–148°C (lit.) [2] | 
| Density | 1.15 g/cm³ [4] | 
| Solubility | Slightly soluble in water; soluble in ethanol [4] | 
| Aqueous pH | Neutral (~7) [4] | 
The synthesis of 1,1-cyclohexanediacetic acid monoamide evolved significantly to address industrial and environmental challenges. Early routes relied on organic solvents (benzene/toluene) for the amidation of 1,1-cyclohexanediacetic acid anhydride, posing toxicity risks and trace solvent contamination [5]. A pivotal advancement came with solvent-free methods using aqueous ammonia (5–20% concentration) at 10–40°C, achieving >96% yield and >99.7% purity while eliminating organic residues [5]. Modern patents (e.g., CN103333081A, CN101417960B) optimized crystallization and wastewater treatment, enabling large-scale production with reduced environmental impact [3].
| Method | Conditions | Yield | Key Advancement | 
|---|---|---|---|
| Solvent-based amidation | Toluene, 30–110°C [5] | ~85% | Initial route; high contamination | 
| Aqueous ammonia amidation | 10–40°C, 2–5 hours [5] | >96% | Solvent-free; reduced toxicity | 
| Anhydride crystallization | Methanol/water mix [3] | >98% | Enhanced purity; scalable | 
This monoamide is a critical intermediate in synthesizing gabapentin (CAS 60142-96-3), an anticonvulsant drug [2] [8]. It forms during the ammonolysis of 3,3-pentamethyleneglutaric anhydride, a precursor to gabapentin’s active structure [2] [8]. The monoamide’s high purity (>98%) directly influences gabapentin’s efficacy, as impurities can compromise downstream reactions [4] [8]. Industrially, it is classified as an Active Pharmaceutical Ingredient (API) intermediate and requires strict storage (cool, dry conditions) to maintain stability [4]. Its production is streamlined in patents (e.g., EP1732899B1) to minimize steps, using novel imide intermediates like 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxylic acid ester for efficient conversion [8].
| Compound Name | CAS Number | Role | 
|---|---|---|
| 1,1-Cyclohexanediacetic acid | 4355-11-7 | Diacid precursor | 
| 3,3-Pentamethyleneglutaric anhydride | 1527-52-4 | Direct precursor to monoamide | 
| Gabapentin | 60142-96-3 | Final drug product | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1